(Z)-Eprosartan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

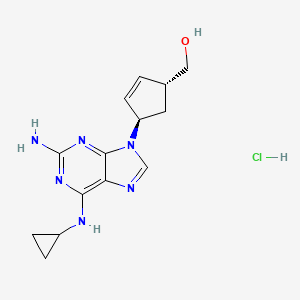

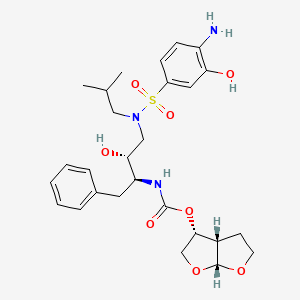

(Z)-Eprosartan is a pharmaceutical compound primarily used as an angiotensin II receptor antagonist. It is commonly prescribed for the treatment of hypertension and heart failure. By blocking the action of angiotensin II, a potent vasoconstrictor, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Eprosartan involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the biphenyl moiety, followed by the introduction of the tetrazole ring and the carboxylic acid group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (Z)-Eprosartan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly on the biphenyl moiety, can lead to the formation of analogs with different therapeutic effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, which are studied for their potential therapeutic benefits.

Scientific Research Applications

(Z)-Eprosartan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of angiotensin II receptor antagonists.

Biology: Researchers investigate its impact on cellular signaling pathways and its potential protective effects on organs.

Medicine: Clinical studies focus on its efficacy in treating hypertension, heart failure, and other cardiovascular diseases.

Industry: The compound is also explored for its potential use in developing new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

(Z)-Eprosartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in cardiovascular function.

Comparison with Similar Compounds

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Known for its high potency and longer duration of action compared to (Z)-Eprosartan.

Irbesartan: Offers additional benefits in patients with diabetic nephropathy.

Uniqueness: this compound is unique in its specific binding affinity and selectivity for the AT1 receptor, which contributes to its distinct therapeutic profile. Its chemical structure also allows for modifications that can enhance its pharmacological properties.

Properties

IUPAC Name |

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-PDGQHHTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.